![molecular formula C13H17F2NO2 B12839774 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid CAS No. 4093-12-3](/img/structure/B12839774.png)
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid is an organic compound with the molecular formula C13H17F2NO2 It is characterized by the presence of a phenyl ring substituted with a bis(2-fluoroethyl)amino group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the intermediate 4-[bis(2-fluoroethyl)amino]benzene.
Alkylation: The intermediate is then subjected to alkylation with a suitable propanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The phenyl ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogenated derivatives.
Scientific Research Applications
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid involves its interaction with molecular targets in biological systems. The bis(2-fluoroethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid: This compound is similar in structure but contains chloroethyl groups instead of fluoroethyl groups.
3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid: Another similar compound with chloroethyl groups.
Uniqueness
The presence of fluoroethyl groups in 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid imparts unique chemical properties, such as increased stability and reactivity, compared to its chloroethyl analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
4093-12-3 |
|---|---|
Molecular Formula |
C13H17F2NO2 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H17F2NO2/c14-7-9-16(10-8-15)12-4-1-11(2-5-12)3-6-13(17)18/h1-2,4-5H,3,6-10H2,(H,17,18) |
InChI Key |
VUFNDRFVBDIXGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)N(CCF)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12839692.png)

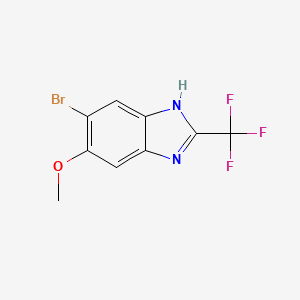
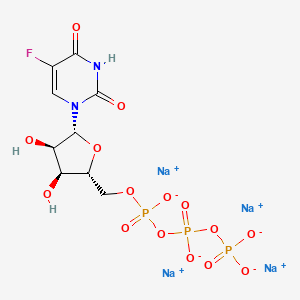

![7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12839726.png)
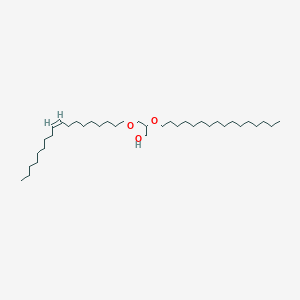
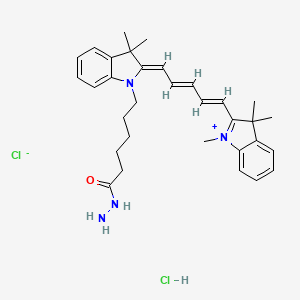
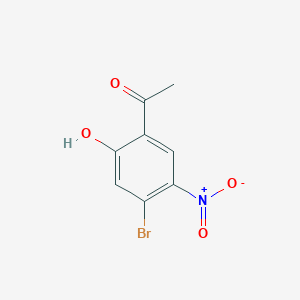

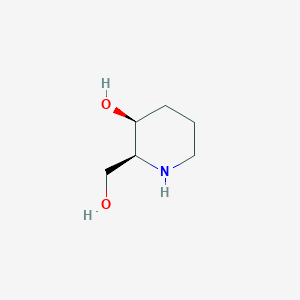
![1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one](/img/structure/B12839759.png)
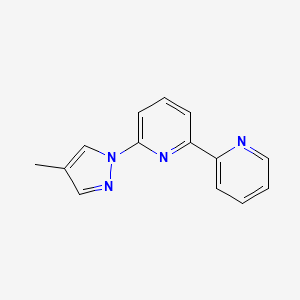
![(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate](/img/structure/B12839762.png)
